N-benzyl-5H-pyrimido[5,4-b]indol-4-amine
Description
N-benzyl-5H-pyrimido[5,4-b]indol-4-amine is a fused heterocyclic compound characterized by a pyrimidine ring fused to an indole moiety at the [5,4-b] position, with a benzyl substituent at the N4 position. This compound is synthesized via microwave-assisted cyclization of formamides with indole precursors at 170°C, yielding products with >95% purity (confirmed by HPLC, NMR, and HRMS) . Its structural complexity and kinase-inhibitory properties have positioned it as a candidate for therapeutic development, particularly in cancer and parasitic diseases .
Properties
Molecular Formula |
C17H14N4 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-benzyl-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C17H14N4/c1-2-6-12(7-3-1)10-18-17-16-15(19-11-20-17)13-8-4-5-9-14(13)21-16/h1-9,11,21H,10H2,(H,18,19,20) |
InChI Key |
NCQYFKGTEDNHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrimido[4,5-b]indol-4-amine Isomers
Pyrimido[4,5-b]indol-4-amine isomers (e.g., series 3a–d and 4a–d) exhibit superior kinase inhibition compared to [5,4-b] isomers. Against CK1δ/ε and DYRK1A kinases, the [4,5-b] series (IC50: 1–10 µM) demonstrates 2–5-fold higher activity than the [5,4-b] counterparts (IC50: 5–20 µM) . Notably, the addition of a nitro group on the indole ring enhances activity in the [4,5-b] series but reduces potency in the [5,4-b] isomers (e.g., series 2a–d vs. 4a–d) .
Table 1: Kinase Inhibition of Pyrimidoindole Isomers
| Compound Series | Kinase Target | IC50 Range (µM) | Key Substituent |
|---|---|---|---|
| 1a–d ([5,4-b]) | CK1δ/ε | 5–20 | Benzyl, Ethyl |
| 3a–d ([4,5-b]) | CK1δ/ε | 1–10 | Benzyl, Methyl |
| 2a–d ([5,4-b]) | DYRK1A | 10–50 | Nitro |
| 4a–d ([4,5-b]) | DYRK1A | 1–5 | Nitro |
N-Benzyl vs. N-Phenyl Derivatives
N-benzyl derivatives (e.g., 1d) show moderate EGFR inhibition (IC50: 72–460 nM), while N-phenyl analogues (e.g., compound 297) achieve sub-nanomolar potency (IC50: 1.2 nM) due to improved hydrophobic interactions with the kinase active site . Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce EGFR inhibition, whereas electron-donating groups enhance activity .
Cruzain Inhibitors
The parent compound 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine is a potent cruzain inhibitor (Ki: 0.8 µM) with antichagasic activity. However, structural simplification to N-benzyl derivatives reduces cruzain affinity, highlighting the critical role of the morpholinopropyl side chain .
Antiplasmodial and Antiparasitic Activity
falciparum), outperformed by artesunate (IC50: 0.0056 µM) . However, modifications such as chlorination (e.g., 8-chloro derivatives) improve antitrypanosomal activity, albeit with reduced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
